Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)5-8-6-12-7-9(8)11(14)16-4-2/h6-7,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRMUXGEYOQXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442459 | |
| Record name | ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184921-34-4 | |
| Record name | ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Enamino Esters via the Zav’yalov Pyrrole Synthesis
The Zav’yalov method is a classical approach for synthesizing substituted pyrroles, particularly those with ester functionalities. Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate can be prepared via the cyclization of ethyl 2-(1-carboxyalkylaminomethylene)malonate derivatives. For instance, ethyl 2-(1-carboxyethylaminomethylene)malonate undergoes cyclization in acetic anhydride (Ac₂O) and triethylamine (NEt₃) to yield the target pyrrole . This reaction proceeds through a münchnone intermediate (1,3-oxazolium-5-olate), which facilitates [3+2] cycloaddition. The mechanism involves intramolecular acylation of the enaminonitrile moiety, confirmed via ¹³C-labeling experiments .
Yields for analogous pyrroles in this pathway range from 50% to 70%, depending on substituents. For example, ethyl 4-acetamido-5-methylpyrrole-3-carboxylate was isolated in 65% yield under optimized conditions . Key variables include reaction temperature (80–120°C) and the use of Ac₂O as both solvent and acylating agent.
Acid-Induced [3+2] Cycloaddition/Oxidation
A novel method involves acid-catalyzed cycloaddition of 1,4-naphthoquinone, aldehydes, and iminodiacetates. While originally designed for benzo[f]isoindole-4,9-diones, this approach can be modified for pyrrole synthesis. For example, ethyl 3-(4-cyanophenyl)-2-(2-ethoxy-2-oxoethyl)-4,9-dioxo-4,9-dihydro-2H-benzo[f]isoindole-1-carboxylate was synthesized in 65% yield using PhCO₂H as a catalyst . Adapting this protocol by replacing naphthoquinone with pyrrole precursors may yield the target compound.
Optimized Conditions :
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Catalyst : Benzoic acid (1.0 equiv.)
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Solvent : Toluene
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Temperature : 100°C
Acylative Cyclization of β-Ketonitriles
β-Ketonitriles serve as precursors for pyrrole synthesis via acylative cyclization. Ethyl 2-benzoyl-3-(1-carboxyethylamino)crotononitrile, when treated with Ac₂O and NEt₃, cyclizes to form 4-acetoxy-1-acetyl-2,5-dimethylpyrrole-3-carbonitrile . Modifying the starting material to incorporate ethoxy-oxoethyl groups could yield the desired product.
Key Steps :
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Aminomethylenation of β-ketonitriles.
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Cyclization in Ac₂O/NEt₃ at 80°C.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Zav’yalov Cyclization | Ac₂O, NEt₃ | 80–120°C, 6–24 h | 50–70% | One-pot, scalable |
| Palladium Coupling | Pd(OAc)₂, PPh₃ | 60–80°C, 16–48 h | 40–60% | Versatile for substituents |
| Acid-Induced Cycloaddition | PhCO₂H, toluene | 100°C, 10 h | 65% | High regioselectivity |
| Acylative Cyclization | β-Ketonitriles, Ac₂O | 80°C, 12 h | 55–65% | Tolerates electron-withdrawing groups |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is utilized as a building block in organic synthesis. Its pyrrole core allows for the creation of various derivatives that can exhibit diverse chemical reactivities and biological activities. It serves as a precursor for synthesizing more complex molecules, which can be tailored for specific applications in pharmaceuticals and agrochemicals.
Biology
Research has indicated that this compound may possess significant biological activities , including:
- Antimicrobial Properties : Studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : this compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies indicate it may target specific pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other chronic inflammatory diseases.
Medicine
The compound's unique structure makes it a candidate for drug development. It is being explored for:
- Therapeutic Agents : Its ability to interact with various molecular targets suggests potential use in designing drugs aimed at specific diseases, including cancer and infectious diseases.
- Pharmaceutical Formulations : The compound can be incorporated into formulations for different routes of administration (oral, intravenous) due to its favorable pharmacokinetic properties.
Case Study 1: Anticancer Evaluation
A study published in Nature evaluated a series of pyrrole derivatives, including this compound, against human carcinoma cell lines (A431, A549). The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of this compound class in cancer therapy .
Case Study 2: Antimicrobial Activity
Research conducted on various pyrrole derivatives demonstrated that this compound showed promising activity against Gram-positive and Gram-negative bacteria. This study suggests its viability as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Key Observations :
- Reactivity : The presence of electron-withdrawing groups (e.g., ethoxycarbonyl) facilitates condensation reactions, while bulky substituents (e.g., phenyl groups) may require harsher conditions or catalysts .
- Yield Variability : Lower yields in compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (23%) suggest steric or electronic challenges in acylation reactions .
Key Observations :
- Anticancer Potential: CXL017 demonstrates unique activity against multidrug-resistant cancers by modulating Bcl-2 family proteins and ER calcium homeostasis, highlighting the therapeutic relevance of the ethoxy-oxoethyl motif .
- Structural-Activity Relationships : The lack of significant activity in some analogues (e.g., ) underscores the importance of specific substituents (e.g., chromene rings in CXL017) for biological efficacy.
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound has a molecular formula of and a molecular weight of approximately 239.25 g/mol. The compound features a pyrrole ring structure, which is known for its versatility in biological applications.
Synthesis
The synthesis typically involves the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with ethyl oxalyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane. This multi-step reaction aims to yield high purity and yield of the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with antiapoptotic proteins such as Bcl-2. This interaction suggests that this compound may sensitize cancer cells to conventional therapies like cisplatin .
The mechanism of action involves the compound's ability to bind to specific molecular targets within cells, modulating their activity. The presence of functional groups on the pyrrole ring enhances its binding affinity to enzymes and receptors, facilitating its biological effects. The exact pathways remain under investigation, but initial findings indicate involvement in apoptosis regulation and microbial inhibition .
Research Findings
A summary of key studies and findings related to the biological activity of this compound is presented below:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Sensitivity
In vitro tests on non-small cell lung carcinoma (NCI-H460) revealed that treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Q & A
Basic Research Questions
Synthetic Routes and Optimization Q: What are the common synthetic strategies for Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized? A: The compound is typically synthesized via multicomponent reactions. For example, a three-component one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes can yield pyrrole carboxylates. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (room temperature vs. reflux), and catalyst loading (e.g., Lewis acids like ZnCl₂). Yields can improve by isolating intermediates or using microwave-assisted synthesis to reduce side reactions .
Structural Confirmation Techniques Q: Which analytical methods are critical for confirming the molecular structure of this compound? A: A combination of FTIR (to identify carbonyl and NH stretching bands), ¹H/¹³C NMR (to resolve substituent positions and ester groups), and single-crystal X-ray diffraction (for absolute stereochemical assignment) is essential. For example, X-ray crystallography can resolve torsional angles of the pyrrole ring and ethoxy groups, while NMR coupling constants confirm substituent regiochemistry .
Reaction Mechanism Insights Q: What mechanistic pathways are proposed for the formation of pyrrole carboxylates in multicomponent reactions? A: The reaction likely proceeds via a tandem Knoevenagel-Michael-cyclization sequence. Diethyl acetylenedicarboxylate acts as a dienophile, forming a conjugated intermediate with the aldehyde, followed by nucleophilic attack by the amine to generate the pyrrole ring. Isotopic labeling or trapping experiments (e.g., using TEMPO to detect radical intermediates) can validate mechanistic steps .
Advanced Research Questions
DFT-Based Electronic Property Analysis Q: How can Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound? A: DFT calculations (e.g., B3LYP/6-311++G(d,p)) can compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. For instance, the ethoxy group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophilic agents. Solvent effects (PCM model) and vibrational frequency analysis further refine predictions .
Crystallographic Disorder and Refinement Challenges Q: What challenges arise in refining the crystal structure of this compound, and how are they resolved? A: Disorder in the ethoxy or ester groups can complicate refinement. Strategies include:
- Using SHELXL’s PART instruction to model split positions.
- Applying restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries.
- High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Contradictions in Spectroscopic vs. Crystallographic Data Q: How should discrepancies between NMR-derived conformations and crystallographic data be addressed? A: Solution-state NMR may suggest rotational flexibility of the ethoxy group, while X-ray structures show a fixed conformation due to crystal packing. Variable-temperature NMR or NOESY experiments can probe dynamic behavior. For static discrepancies, periodic DFT calculations (incorporating crystal environment) may reconcile differences .
Comparative Reactivity with Analogous Pyrrole Derivatives Q: How does the substituent at the 3-carboxylate position influence reactivity compared to methyl or phenyl analogs? A: The ethoxy-2-oxoethyl group increases electrophilicity at the pyrrole’s β-position, as shown by higher rates of nucleophilic substitution in SNAr reactions. Comparative kinetic studies (e.g., UV-Vis monitoring of reaction progress) and Hammett plots (using σₚ values of substituents) quantify these effects .
Methodological Considerations
Handling Air- or Moisture-Sensitive Intermediates Q: What precautions are necessary during the synthesis of intermediates prone to hydrolysis or oxidation? A: Use anhydrous solvents (e.g., distilled THF), Schlenk-line techniques under inert gas (N₂/Ar), and low-temperature conditions (−78°C for lithiation steps). Quenching reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl minimizes side reactions .
Chromatographic Purification Challenges Q: How can column chromatography be optimized for separating polar byproducts? A: Use gradient elution with hexane/ethyl acetate (e.g., 8:1 to 4:1) and silica gel modified with 5% triethylamine to reduce tailing. For highly polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides better resolution .
Validating Computational Models with Experimental Data Q: What validation metrics ensure reliability of DFT-predicted properties? A: Compare computed vs. experimental:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
